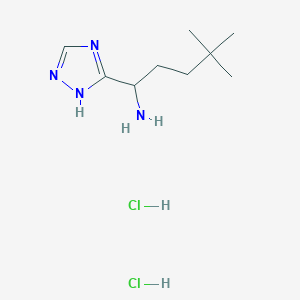

4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride

Description

4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride is a synthetic organic compound featuring a 1,2,4-triazole ring substituted with a branched pentan-1-amine chain and two methyl groups at the 4-position of the pentyl backbone. Its molecular formula is C₉H₂₀Cl₂N₄ (base: C₉H₁₈N₄ + 2HCl), with a molecular weight of 267.19 g/mol (calculated from ). The compound’s SMILES notation is CC(C)(C)CCC(C1=NC=NN1)N, and its InChIKey is PXVPFZYLGGUSMK-UHFFFAOYSA-N . The dihydrochloride salt enhances solubility in polar solvents, making it suitable for pharmacological studies.

Properties

IUPAC Name |

4,4-dimethyl-1-(1H-1,2,4-triazol-5-yl)pentan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N4.2ClH/c1-9(2,3)5-4-7(10)8-11-6-12-13-8;;/h6-7H,4-5,10H2,1-3H3,(H,11,12,13);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOIXGRXGZFQGPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC(C1=NC=NN1)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1808607-53-5 | |

| Record name | 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride typically involves the following steps:

Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and nitriles under acidic or basic conditions.

Alkylation: The triazole ring is then alkylated using 4,4-dimethylpentan-1-amine under controlled conditions to ensure the correct substitution pattern.

Salt Formation: The final step involves the conversion of the free amine to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various alkylated derivatives.

Scientific Research Applications

Overview

4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride is a triazole-based compound that has garnered attention in medicinal chemistry due to its potential applications in drug development. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic agents.

Medicinal Chemistry Applications

The compound has been studied for its role as a pharmacological agent, particularly in the development of inhibitors targeting specific enzymes and pathways involved in disease processes.

Inhibition of Tankyrases

Recent research has highlighted the compound's potential as a tankyrase inhibitor. Tankyrases are enzymes involved in the regulation of Wnt signaling pathways, which play a crucial role in cancer progression. The compound has shown promising results in inhibiting tankyrases with a favorable pharmacokinetic profile, suggesting its utility in cancer therapy .

Anti-inflammatory Properties

There is evidence supporting the anti-inflammatory effects of triazole derivatives, including this compound. Studies have indicated that compounds with similar structures exhibit significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes. This raises the possibility that this compound may also possess similar anti-inflammatory properties .

Case Studies and Research Findings

A review of literature provides insights into the efficacy and applications of this compound:

Case Study: Triazole Derivatives in Cancer Treatment

In a comprehensive study on Mannich bases and their derivatives, compounds similar to this compound were evaluated for cytotoxicity against various cancer cell lines. The findings indicated that these compounds exhibited selective toxicity towards tumor cells while sparing normal cells. The IC50 values ranged from 0.2 to 10 μM, demonstrating their potential as anticancer agents .

Research on COX Inhibition

Another study focused on the synthesis of triazole derivatives as COX inhibitors. The results showed that certain derivatives had an IC50 value significantly lower than standard drugs like Celecoxib, indicating enhanced potency and selectivity. This suggests that this compound could be further explored for its anti-inflammatory applications .

Comparative Data Table

Mechanism of Action

The mechanism by which 4,4-dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecule. This can lead to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the 1,2,4-triazole class, which is pharmacologically significant. Below is a comparative analysis with structurally related triazole derivatives:

Physicochemical Properties

- Solubility : The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than neutral analogs like Compound 10h (logP ~2.34 inferred from structure).

- Stability : The branched alkyl chain in the target compound may confer steric protection against metabolic degradation compared to linear-chain triazoles.

Spectroscopic Comparison

- ¹H-NMR :

- ¹³C-NMR : Triazole carbons in the target compound would resonate near δ 145–150 ppm, similar to Compound 10h (δ 146.0 ppm) .

Research Implications and Gaps

- Biological Potential: Analogous compounds (e.g., ’s oxadiazole-triazole hybrids) suggest antimicrobial or kinase-inhibitory applications. Further in vitro assays are needed to validate the target compound’s activity.

Data Tables

Table 1: Molecular Properties

| Property | Target Compound | Compound 10h | Compound 4 |

|---|---|---|---|

| Molecular Weight (g/mol) | 267.19 | 201.27 | 336.35 |

| LogP (Predicted) | ~1.8 | ~2.34 | ~3.1 |

| Key Functional Groups | NH₂, 1,2,4-triazole | NMe₂, 1,2,3-triazole | Semicarbazide, oxadiazole |

Biological Activity

4,4-Dimethyl-1-(4H-1,2,4-triazol-3-yl)pentan-1-amine dihydrochloride is a compound of interest due to its potential biological activities. This article reviews the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₉Cl₂N₄

- Molecular Weight : 218.72 g/mol

- CAS Number : 1955515-40-8

Anticancer Activity

Research indicates that compounds containing the triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit various cancer cell lines effectively. A study highlighted that certain triazole derivatives demonstrated cytotoxic effects against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC₅₀ values in the micromolar range. Specifically, compounds derived from similar structures showed IC₅₀ values of 6.2 μM against HCT116 and 43.4 μM against T47D cells .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. The compound’s structure allows for interaction with microbial enzymes and cellular components. Studies have shown that related triazole compounds possess antibacterial and antifungal activities, making them potential candidates for treating infections caused by resistant strains .

Anticonvulsant Activity

The anticonvulsant properties of triazole derivatives have been explored in various studies. For example, certain triazole-based compounds have been evaluated for their efficacy in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Triazoles can inhibit enzymes such as cytochrome P450s and various kinases involved in cancer cell proliferation.

- Receptor Modulation : The compound may act on neurotransmitter receptors, influencing neuronal excitability and providing anticonvulsant effects.

- DNA Interaction : Some studies suggest that triazole derivatives can intercalate into DNA or affect its replication and repair processes.

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.